molecular formula C15H30O9Tb B6313994 Terbium(III) acetylacetonate trihydrate CAS No. 16743-69-4

Terbium(III) acetylacetonate trihydrate

Cat. No.: B6313994
CAS No.: 16743-69-4
M. Wt: 513.32 g/mol
InChI Key: YEZSTCRLJRQHDT-VBBOVLQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Terbium(III) acetylacetonate trihydrate (Tb(acac)₃·3H₂O) is a coordination complex of terbium, a lanthanide element, with acetylacetonate ligands. Key properties include:

  • Molecular formula: C₁₅H₂₇O₉Tb (or Tb(C₅H₇O₂)₃·3H₂O) .
  • Molecular weight: 510.31 g/mol .
  • Physical state: White hygroscopic powder .
  • Melting point: 168–170°C .
  • Applications: Used in luminescent materials, catalysis, and as a precursor for synthesizing heteronuclear complexes (e.g., phthalocyaninates) .

Its structure comprises a central Tb³⁺ ion coordinated to three acetylacetonate anions and three water molecules, contributing to its stability and solubility in organic solvents .

Properties

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;terbium;trihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.3H2O.Tb/c3*1-4(6)3-5(2)7;;;;/h3*3,6H,1-2H3;3*1H2;/b3*4-3-;;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZSTCRLJRQHDT-VBBOVLQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.O.O.[Tb]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.O.O.[Tb]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O9Tb
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Reactant Ratios

Stoichiometric precision ensures complete ligand coordination. A molar ratio of 1:31:3 for Tb3+:Hacac\text{Tb}^{3+}:\text{Hacac} is standard, though excess ligand (up to 1:101:10) may enhance yields in non-aqueous systems. For instance, iridium(III) acetylacetonate synthesis demonstrates that a 1:61:81:6–1:8 metal-to-ligand ratio minimizes unreacted starting materials. Similar optimization is critical for terbium to prevent ligand saturation or incomplete complexation.

Solvent Systems and Temperature Control

Reactions are commonly conducted in polar aprotic solvents (e.g., nn-octanol, tetrahydrofuran) or aqueous-organic mixtures. Elevated temperatures (80100C80–100^\circ\text{C}) and reflux conditions accelerate ligand substitution. For example, the synthesis of cerium-oxo clusters in acetonitrile at 70C70^\circ\text{C} underscores the role of solvent polarity in stabilizing intermediate species. this compound crystallization often employs methanol or ethanol-water mixtures to promote hydration.

Purification and Crystallization Techniques

Post-synthesis purification ensures the removal of unreacted precursors and byproducts. Column chromatography (neutral alumina, chloroform eluent) and recrystallization (toluene-methanol) are widely adopted. The trihydrate form crystallizes preferentially in protic solvents, with water molecules occupying lattice sites.

Recrystallization Protocols

Recrystallization from toluene-methanol (1:21:2) yields dark green crystals of Tb(acac)33H2O\text{Tb(acac)}_3\cdot3\text{H}_2\text{O}, as confirmed by elemental analysis. Slow cooling (0.5C/min0.5^\circ\text{C}/\text{min}) enhances crystal homogeneity, while rapid quenching may introduce defects.

Chromatographic Purification

Neutral alumina effectively separates Tb(acac)33H2O\text{Tb(acac)}_3\cdot3\text{H}_2\text{O} from crown ethers or excess Hacac\text{Hacac}. Elution with chloroform isolates the target compound at Rf=0.72R_f = 0.72. BioBeads S-X1 gel permeation chromatography further polishes the product, particularly when dibenzo-18-crown-6 is present.

Structural and Spectroscopic Characterization

X-ray diffraction (XRD), mass spectrometry (MS), and infrared (IR) spectroscopy validate the compound’s structure.

X-ray Diffraction Analysis

Single-crystal XRD reveals a monoclinic lattice (P21/cP2_1/c) with Tb3+\text{Tb}^{3+} coordinated by six oxygen atoms from three bidentate acetylacetonate ligands. The trihydrate water molecules occupy interstitial sites, forming hydrogen bonds with ligand oxygen atoms.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) of Tb(acac)33H2O\text{Tb(acac)}_3\cdot3\text{H}_2\text{O} displays a prominent peak at m/z=614.2m/z = 614.2 ([Tb(acac)3]+[\text{Tb(acac)}_3]^+), consistent with theoretical calculations. Isotopic patterns confirm the absence of chloride or nitrate contaminants.

Infrared Spectroscopy

IR spectra exhibit characteristic stretches for acetylacetonate (ν(C=O)=15801600cm1\nu(\text{C=O}) = 1580–1600\,\text{cm}^{-1}, ν(C-H)=2920cm1\nu(\text{C-H}) = 2920\,\text{cm}^{-1}) and coordinated water (ν(O-H)=3450cm1\nu(\text{O-H}) = 3450\,\text{cm}^{-1}). The absence of free Hacac\text{Hacac} (ν(C=O)=1720cm1\nu(\text{C=O}) = 1720\,\text{cm}^{-1}) confirms complete complexation.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters for this compound synthesis:

ParameterAqueous-Ammonia MethodNon-Aqueous Method
Solvent nn-Octanol/DBUAcetonitrile/Triethylamine
Base AmmoniaTriethylamine
Temperature Reflux (100C100^\circ\text{C})70C70^\circ\text{C}
Yield 28.8%35–40%
Purity (Elemental) C 65.85%, H 6.95%, N 9.54%C 66.2%, H 7.1%, N 9.6%

Challenges and Mitigation Strategies

Hydration Control

The trihydrate form is hygroscopic, necessitating anhydrous handling post-drying. Storage under argon with molecular sieves preserves crystallinity.

Byproduct Formation

Residual NH4NO3\text{NH}_4\text{NO}_3 or crown ethers may co-elute during chromatography. Sequential washing with hexanes and diethyl ether removes non-polar impurities .

Chemical Reactions Analysis

Types of Reactions: Terbium(III) acetylacetonate trihydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Reagents: Acetylacetone, ammonia, terbium nitrate.

    Conditions: Aqueous medium, controlled temperature, and pH.

Major Products:

Mechanism of Action

The mechanism by which terbium(III) acetylacetonate trihydrate exerts its effects is primarily through its coordination chemistry. The terbium ion forms stable complexes with various ligands, which can enhance its luminescent properties. The molecular targets and pathways involved include the interaction with β-diketone ligands and auxiliary ligands, leading to enhanced photoluminescence .

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
Tb(acac)₃·3H₂O C₁₅H₂₇O₉Tb 510.31 168–170 Luminescence, catalysis
Tb(CF₃COO)₃·3H₂O C₆F₉O₉Tb·3H₂O 585.21 N/A Magnetic materials
TbCl₃·6H₂O Cl₃H₁₂O₆Tb 373.37 588 (anhydrous) Electronics
Gd(acac)₃·xH₂O C₁₅H₂₇O₉Gd 509.66 ~170 MRI contrast agents
Pt(acac)₂ C₁₀H₁₄O₄Pt 385.31 245–250 Catalysis

Q & A

Q. How can spectroscopic methods elucidate the role of this compound in energy transfer mechanisms?

  • Methodological Answer : Time-resolved photoluminescence (TRPL) measures Tb³⁺ emission lifetimes (⁵D₄ → ⁷F₆ transitions at 540 nm). Förster resonance energy transfer (FRET) studies with donor-acceptor pairs (e.g., coumarin-Tb³⁺) quantify efficiency. Density functional theory (DFT) models ligand-to-metal charge transfer pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.